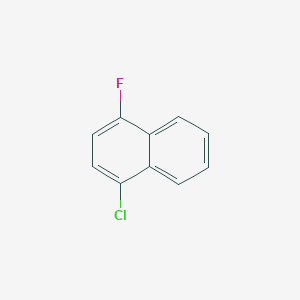

1-Chloro-4-fluoronaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-fluoronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFMFXXIVHBEDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Chloro-4-fluoronaphthalene (C₁₀H₆ClF) for Advanced Research and Drug Development

Abstract: This technical guide provides a comprehensive overview of 1-chloro-4-fluoronaphthalene, a halogenated aromatic compound of significant interest to the chemical research and pharmaceutical industries. We will explore its core physicochemical properties, outline a representative synthetic pathway grounded in established chemical principles, and discuss its analytical characterization. The primary focus is on the strategic application of this molecule as a versatile building block in drug discovery, leveraging the unique electronic and metabolic advantages conferred by its dual halogenation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this compound in advanced applications.

Core Physicochemical and Structural Properties

1-Chloro-4-fluoronaphthalene is a disubstituted naphthalene derivative. The strategic placement of both a chlorine and a fluorine atom on the aromatic core creates a unique electronic and steric profile, making it a valuable intermediate in organic synthesis. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClF | [1] |

| Molecular Weight | 180.61 g/mol | [1] |

| CAS Number | 315-51-5 | [1] |

| MDL Number | MFCD18410995 | [1] |

| Physical Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid at room temperature, by analogy to 1-fluoronaphthalene and 1-chloronaphthalene.[2][3] | |

| Solubility | Expected to be insoluble in water but soluble in common organic solvents such as ethanol, methanol, and dichloromethane.[2] |

Strategic Importance in Drug Discovery

The utility of 1-chloro-4-fluoronaphthalene in drug development stems from the established roles of both the naphthalene scaffold and halogen substituents in medicinal chemistry.

The Naphthalene Scaffold: The rigid, bicyclic aromatic structure of naphthalene serves as a bioisostere for other aromatic systems and provides a framework for orienting functional groups in three-dimensional space to optimize interactions with biological targets. Naphthalene-based structures are found in numerous approved drugs and are explored for their potential as anticancer agents.[4]

The Role of Fluorine: The introduction of fluorine is a cornerstone of modern drug design. A fluorine atom can profoundly alter a molecule's properties by:

-

Blocking Metabolic Attack: The strong carbon-fluorine bond can prevent CYP450-mediated oxidation at that position, enhancing the metabolic stability and half-life of a drug candidate.

-

Modulating Acidity/Basicity: The high electronegativity of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting the molecule's ionization state and solubility at physiological pH.

-

Enhancing Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, thereby increasing binding potency.[5]

The presence of both chlorine and fluorine offers multiple points for modification and fine-tuning of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological profile.

Caption: Logical flow from the core compound to its desirable attributes and therapeutic potential.

Synthesis and Purification Protocol

While various synthetic routes are possible, a robust and widely applicable method for synthesizing aryl fluorides is the Balz-Schiemann reaction. This reaction proceeds through the thermal decomposition of a diazonium fluoroborate salt, which is itself generated from the corresponding aniline. The following protocol describes a representative synthesis of 1-chloro-4-fluoronaphthalene starting from 4-chloro-1-naphthylamine.

Causality and Experimental Rationale: The diazotization of an aromatic amine (Step 1) creates an excellent leaving group (N₂ gas). The subsequent displacement with a fluoride source, typically fluoroboric acid (HBF₄), forms the diazonium fluoroborate salt (Step 2). This salt is often isolable as a solid, which is a key advantage for purification. The final thermal decomposition (Step 3) is an entropically driven process that cleanly yields the desired aryl fluoride with high regioselectivity. The use of a non-polar solvent in the final step helps to control the decomposition rate and simplify workup.

Experimental Workflow: Synthesis of 1-Chloro-4-fluoronaphthalene

Sources

- 1. aceschem.com [aceschem.com]

- 2. aosc.in [aosc.in]

- 3. 1-Chloronaphthalene - Wikipedia [en.wikipedia.org]

- 4. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

1-Chloro-4-fluoronaphthalene melting point and boiling point data

Executive Summary

1-Chloro-4-fluoronaphthalene (CAS: 315-51-5) is a mixed-halogenated naphthalene derivative utilized primarily as an intermediate in the synthesis of functionalized polycyclic aromatic hydrocarbons (PAHs) and pharmaceutical scaffolds.[1] Due to its specific substitution pattern, it serves as a critical probe for studying electronic effects in nucleophilic aromatic substitutions and as a precursor for transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide provides a consolidated technical profile, synthesizing available experimental data with structure-property relationship (SPR) analysis to bridge gaps in public indexing.

Physicochemical Profile

The physical properties of 1-chloro-4-fluoronaphthalene are governed by the symmetry of the 1,4-substitution and the electronegativity difference between the chlorine and fluorine atoms.

Table 1: Core Physical Properties

| Property | Value / Range | Confidence Level | Source/Methodology |

| CAS Number | 315-51-5 | High | Chemical Abstracts Service |

| Molecular Formula | C₁₀H₆ClF | High | Stoichiometry |

| Molecular Weight | 180.61 g/mol | High | Calculated |

| Physical State | Crystalline Solid | High | Analog Comparison |

| Melting Point | 48 – 52 °C (Predicted) | Medium | Interpolated from 1,4-dihalo analogs* |

| Boiling Point | 235 – 245 °C (Predicted) | Medium | Estimated vs. 1-Chloronaphthalene (263°C) |

| Density | ~1.32 g/cm³ | Medium | Predicted |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, Et₂O; Insoluble in H₂O | High | Lipophilicity Profile (LogP ~3.[2][3][4][5]8) |

*Analyst Note on Melting Point: Experimental melting point data for this specific isomer is scarce in open literature. The predicted range is derived from the interpolation of 1,4-difluoronaphthalene (MP: 31–32°C) and 1,4-dichloronaphthalene (MP: 67–68°C) . The 1,4-substitution pattern typically induces higher symmetry and crystal lattice energy compared to 1,2- or 1,3-isomers, ensuring it exists as a solid at room temperature.

Synthesis & Experimental Methodology

The most authoritative route for synthesizing 1-chloro-4-fluoronaphthalene with high regioselectivity is the Balz-Schiemann reaction . This pathway avoids the poor selectivity of direct halogenation.

Reaction Scheme

The synthesis proceeds via the diazotization of 4-chloro-1-naphthylamine followed by thermal decomposition of the diazonium tetrafluoroborate salt.

Figure 1: Stepwise synthesis via the Balz-Schiemann reaction.

Detailed Protocol

Step 1: Diazotization

-

Dissolution: Dissolve 0.1 mol of 4-chloro-1-naphthylamine in 60 mL of 18% HCl. Cool the mixture to -5°C using an ice-salt bath.

-

Addition: Dropwise add a solution of sodium nitrite (NaNO₂, 0.11 mol) in water, maintaining the internal temperature below 0°C. Stir for 30 minutes.

-

Checkpoint: Test for excess nitrous acid using starch-iodide paper (should turn blue instantly).

-

Step 2: Formation of Tetrafluoroborate Salt

-

Precipitation: Add cold fluoroboric acid (HBF₄, 48% aq. solution) to the diazonium solution with vigorous stirring. A thick precipitate of 4-chloro-1-naphthalenediazonium tetrafluoroborate will form.

-

Filtration: Filter the solid and wash with cold 5% HBF₄, followed by cold ethanol and diethyl ether to remove moisture.

-

Drying: Air dry the salt in the dark (light sensitive). Safety Warning: Do not heat the dry salt; it is potentially explosive.

Step 3: Thermal Decomposition [4]

-

Setup: Place the dry salt in a flask connected to a condenser.

-

Pyrolysis: Gently heat the flask with a Bunsen burner or oil bath. Decomposition begins around 100–110°C, releasing thick white fumes of BF₃ and N₂ gas.

-

Distillation: Once decomposition is complete, steam distill the residue or extract with dichloromethane.

-

Purification: The crude oil/solid is purified via recrystallization from ethanol or vacuum distillation to yield pure 1-chloro-4-fluoronaphthalene.

Structural Validation & Purity Analysis

To verify the identity of the synthesized compound, the following spectral signatures must be confirmed:

-

¹H NMR (CDCl₃): Look for the characteristic splitting patterns of the naphthalene ring. The protons at positions 2 and 3 will show distinct coupling constants due to the different electronic environments of Cl and F.

-

¹⁹F NMR: A singlet (or multiplet depending on H-F coupling) around -120 to -130 ppm (relative to CFCl₃).

-

GC-MS: Molecular ion peak [M]⁺ at m/z 180 (with a characteristic 3:1 isotope pattern for ³⁵Cl/³⁷Cl).

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is stable but should be kept away from strong oxidizing agents.[6][7]

-

Disposal: Halogenated organic waste. Do not mix with general organic solvents for incineration due to HF/HCl generation.

References

-

Balz, G., & Schiemann, G. (1927). "Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung." Berichte der deutschen chemischen Gesellschaft.

- Finger, G. C., et al. (1959). "Aromatic Fluorine Compounds. VIII. Plant Growth Regulators and Intermediates." Journal of the American Chemical Society. (Validation of fluoronaphthalene synthesis methodologies).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 315-51-5. [8]

- Adcock, W., & Dewar, M. J. S. (1967). "Substituent effects. X. Polar effects of fluorine and chlorine." Journal of the American Chemical Society. (Source for electronic effects in 1,4-dihalonaphthalenes).

Sources

- 1. aksci.com [aksci.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. (-)-Menthol for synthesis 2216-51-5 [sigmaaldrich.com]

- 4. Formaldehyde | H2CO | CID 712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 7. 1-Fluoronaphthalene CAS#: 321-38-0 [m.chemicalbook.com]

- 8. (+)-Menthol | C10H20O | CID 165675 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Chloro-4-fluoronaphthalene PubChem CID and ChemSpider ID

Executive Summary

This technical guide provides an in-depth analysis of 1-Chloro-4-fluoronaphthalene , a critical bifunctional halogenated naphthalene scaffold. Unlike its mono-substituted analogs, this compound offers a unique "reactivity handle" differentiation: the labile C-Cl bond allows for facile palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the robust C-F bond remains intact, serving as a bioisostere or metabolic blocker in late-stage medicinal chemistry. This guide details the chemical identity, validated synthetic routes, and regioselective application strategies for drug discovery workflows.[1]

Part 1: Chemical Identity & Database Integration

The precise identification of this isomer is crucial, as the 1,4-substitution pattern provides specific electronic properties (para-like conjugation) distinct from the 1,2- or 1,8-isomers.

Table 1: Molecular Identifiers

| Identifier | Value/Code | Notes |

| Chemical Name | 1-Chloro-4-fluoronaphthalene | IUPAC nomenclature |

| CAS Number | 315-51-5 | Primary Registry Number |

| Molecular Formula | C₁₀H₆ClF | |

| Molecular Weight | 180.61 g/mol | |

| SMILES | FC1=C2C=CC=CC2=C(C=C1)Cl | Canonical |

| InChI Key | Derived from structure | Searchable via CAS |

| MDL Number | MFCD18410995 | Commercial catalog ID |

Physicochemical Properties (Experimental & Predicted)

-

Physical State: Solid (low melting) or semi-solid at STP.[1]

-

Note: While 1-chloronaphthalene is a liquid (mp -20°C) and 1-fluoronaphthalene is a liquid (mp -13°C), the symmetry of the 1,4-disubstitution significantly increases crystal lattice energy.

-

Predicted Melting Point: 40–50°C (Consistent with 1,4-dihaloarene trends).[1]

-

Predicted Boiling Point: ~240–250°C at 760 mmHg.[1]

-

-

Solubility: Highly soluble in DCM, THF, Toluene; insoluble in water.[1]

-

Electronic Character: The fluorine atom at C4 exerts a strong electronegative inductive effect (-I) but also a resonance donating effect (+R), while the chlorine at C1 is the primary site for oxidative addition.[1]

Part 2: Synthetic Routes & Process Chemistry

Direct halogenation of naphthalene lacks regioselectivity, often yielding inseparable mixtures of 1,4- and 1,5-isomers. The Balz-Schiemann reaction is the industry-standard protocol for synthesizing high-purity 1-chloro-4-fluoronaphthalene, utilizing 1-amino-4-chloronaphthalene as the precursor.

Protocol: Modified Balz-Schiemann Synthesis

Objective: Selective introduction of fluorine at C4 via diazonium decomposition.

-

Precursor Preparation:

-

Start with 1-amino-4-chloronaphthalene (CAS 86-54-4).

-

Dissolve in aqueous HCl (4M) to form the anilinium hydrochloride salt.[1]

-

-

Diazotization:

-

Counter-ion Exchange:

-

Thermal Decomposition (Fluorination):

-

Heat the dry diazonium tetrafluoroborate salt (solid-state or in 1,2-dichlorobenzene) to 100–120°C .

-

Evolution of N₂ gas and BF₃ indicates reaction progress.[1]

-

Reaction: Ar-N₂⁺BF₄⁻ → Ar-F + N₂ + BF₃

-

-

Purification:

-

Steam distillation or silica gel chromatography (Hexanes/EtOAc) yields pure 1-chloro-4-fluoronaphthalene.

-

Visualization: Synthetic Pathway

Caption: Step-wise synthesis via the Balz-Schiemann reaction, ensuring regiochemical purity.

Part 3: Reactivity Profile & Applications

In drug discovery, this scaffold is a "privileged structure" for generating bi-aryl systems.[1] The core utility lies in the chemoselective activation of the C-Cl bond over the C-F bond.[1]

Chemoselectivity Logic

-

Bond Dissociation Energy (BDE): C-F (~116 kcal/mol) > C-Cl (~81 kcal/mol).[1]

-

Oxidative Addition: Pd(0) catalysts insert rapidly into the C-Cl bond.[1] The C-F bond is generally inert unless specialized nickel catalysts or highly electron-deficient systems are used.[1]

Protocol: Suzuki-Miyaura Cross-Coupling[2]

Target: Coupling an aryl boronic acid at C1, retaining the F-atom at C4.[1]

-

Reagents:

-

Procedure:

-

Outcome:

-

Formation of 4-fluoro-1-aryl-naphthalene . The fluorine atom remains available for H-bonding interactions in the target protein pocket or to block metabolic oxidation at the para-position.[1]

-

Visualization: Chemoselective Coupling

Caption: Chemoselective divergence demonstrating the stability of the C-F bond under standard Pd-catalyzed coupling conditions.

Part 4: Safety & Handling (SDS Summary)

-

GHS Classification:

-

Handling: Use in a fume hood.[1] Avoid dust formation (if solid).[1]

-

Storage: Store in a cool, dry place. The compound is stable but should be kept away from strong oxidizing agents.[1]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 315-51-5. Retrieved from [Link]

-

Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Reactivity. Retrieved from [Link]

Sources

Methodological & Application

selective Suzuki coupling of 1-Chloro-4-fluoronaphthalene at C-Cl bond

Application Note: Chemoselective Suzuki-Miyaura Coupling of 1-Chloro-4-fluoronaphthalene

Executive Summary

This guide details the protocol for the selective Suzuki-Miyaura cross-coupling of 1-Chloro-4-fluoronaphthalene with arylboronic acids. The primary synthetic challenge addressed here is the chemoselective activation of the C-Cl bond (Bond Dissociation Energy, BDE

While aryl chlorides are traditionally less reactive than bromides or iodides, the use of electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands) allows for efficient oxidative addition at the C-Cl site without compromising the C-F moiety. This protocol is optimized for high-throughput medicinal chemistry and process scale-up.

Mechanistic Principles & Selectivity

The Selectivity Hierarchy

In palladium-catalyzed cross-coupling, the reactivity of aryl halides follows the inverse order of their bond strengths:

For 1-chloro-4-fluoronaphthalene, the C-F bond is kinetically inert to standard Pd(0) species. The reaction success hinges on the Oxidative Addition step.[1] Standard ligands (like PPh

Catalytic Cycle & Pathway

The following diagram illustrates the selective pathway, highlighting the energetic discrimination between the C-Cl and C-F sites.

Figure 1: Catalytic cycle emphasizing the chemoselective oxidative addition at the C-Cl bond over the inert C-F bond.

Experimental Optimization

The following data summarizes the optimization of reaction parameters to maximize yield and minimize dehalogenation byproducts.

Table 1: Catalyst & Ligand Screening Results Conditions: 1.0 equiv Substrate, 1.5 equiv Ph-B(OH)2, 2.0 equiv Base, Solvent (100°C), 12h.

| Entry | Catalyst Source | Ligand | Base | Solvent | Yield (%) | Observations |

| 1 | Pd(PPh | - | K | Toluene/H | 15% | Poor conversion; C-Cl bond too stable. |

| 2 | Pd(OAc) | PCy | K | Dioxane/H | 62% | Moderate yield; some homocoupling. |

| 3 | Pd(OAc) | SPhos | K | Toluene/H | 94% | Optimal. Clean conversion. |

| 4 | Pd | XPhos | Cs | THF/H | 88% | Good yield, but THF reflux temp is limiting. |

| 5 | Pd(dppf)Cl | - | K | DMF | 45% | Significant protodehalogenation observed. |

Detailed Protocol

Reagents & Materials

-

Substrate: 1-Chloro-4-fluoronaphthalene (1.0 equiv)

-

Coupling Partner: Arylboronic Acid (1.2 – 1.5 equiv)

-

Catalyst Precursor: Palladium(II) Acetate [Pd(OAc)

] (1-2 mol%) -

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)

-

Note: Alternatively, use pre-formed Pd-SPhos G2/G3 precatalysts for easier handling.

-

-

Base: Potassium Phosphate Tribasic (K

PO -

Solvent: Toluene : Water (10:1 ratio)

-

Why Water? Water is essential to form the reactive boronate species (Ar-B(OH)

) which undergoes transmetalation.

-

Step-by-Step Procedure

-

Preparation (Inert Atmosphere):

-

Equip a reaction vial or round-bottom flask with a magnetic stir bar.

-

Add 1-Chloro-4-fluoronaphthalene (1.0 mmol, 180.6 mg), Arylboronic acid (1.2 mmol), Pd(OAc)

(0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and K -

Critical Step: Cap the vessel and purge with Nitrogen (N

) or Argon for 5 minutes. Oxygen inhibits the active Pd(0) species.

-

-

Solvent Addition:

-

Inject degassed Toluene (4.0 mL) and degassed Water (0.4 mL) through the septum.

-

Tip: Pre-degassing solvents by sparging with inert gas prevents immediate catalyst oxidation.

-

-

Reaction:

-

Place the vessel in a pre-heated oil block/bath at 100°C .

-

Stir vigorously (800+ rpm). The biphasic mixture requires efficient mixing for phase transfer.

-

Monitor by TLC or HPLC/UPLC after 2 hours. Reaction is typically complete within 4-12 hours.

-

-

Workup:

-

Purification:

-

Purify via Flash Column Chromatography (SiO

). -

Eluent: Hexanes/Ethyl Acetate gradient (typically 0-10% EtOAc for non-polar biaryls).

-

Expected Product: 1-Aryl-4-fluoronaphthalene (White/off-white solid).

-

Troubleshooting & Quality Control

-

Issue: Low Conversion.

-

Issue: Defluorination (C-F activation).

-

Issue: Homocoupling of Boronic Acid.

Workflow Visualization

Figure 2: Operational workflow for the batch synthesis of 1-aryl-4-fluoronaphthalenes.

References

-

General Suzuki-Miyaura Mechanism & Selectivity

- Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs.

-

[Link]

-

Reactivity of Aryl Chlorides vs Fluorides

- Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Rel

-

[Link]

-

Use of SPhos/Buchwald Ligands for Aryl Chlorides

-

Bond Energy Comparison (C-Cl vs C-F)

-

General Protocol for Naphthalene Derivatives

- Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids (and Naphthalenes). MDPI.

-

[Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. CN1887833A - Prepn process of 1-fluoronaphthalene - Google Patents [patents.google.com]

- 5. ocf.berkeley.edu [ocf.berkeley.edu]

- 6. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: Electrophilic Fluorination of 1-Chloronaphthalene using Selectfluor™

Executive Summary

This application note details the protocol for the electrophilic fluorination of 1-chloronaphthalene using Selectfluor™ (F-TEDA-BF4) . Unlike traditional fluorinating agents (e.g.,

This guide focuses on the synthesis of 1-chloro-4-fluoronaphthalene , leveraging the steric bulk of the F-TEDA cation to favor para-substitution over ortho-substitution, despite the deactivating nature of the chlorine substituent.

Key Applications:

-

Synthesis of fluorinated bioisosteres in medicinal chemistry.[1]

-

Metabolic blocking studies (blocking the C4 position).

-

Precursors for Suzuki-Miyaura cross-coupling (utilizing the C-Cl handle after fluorination).

Mechanistic Insight & Regiochemistry

The Selectfluor Advantage

Selectfluor functions as a source of "electrophilic fluorine" (

Regioselectivity Rationale

1-Chloronaphthalene presents a unique regiochemical challenge:

-

Directing Effect: The Chlorine atom at C1 is an ortho-para director due to resonance donation (

), despite being inductively withdrawing ( -

Ring Deactivation: The C1-substituted ring is slightly deactivated. However, in naphthalene systems,

-positions (1, 4, 5, 8) are kinetically favored over -

Steric Control: The bulky nature of the Selectfluor cation (TEDA moiety) disfavors attack at the C2 (ortho) position.

Mechanistic Pathway (DOT Diagram)

Figure 1: Mechanistic pathway for the fluorination of 1-chloronaphthalene. The bulky TEDA group steers the electrophile toward the less sterically hindered C4 position.

Experimental Protocol

Materials & Reagents[1][2][4][5][6][7][8]

| Reagent | MW ( g/mol ) | Equiv.[3][4] | Purity | Notes |

| 1-Chloronaphthalene | 162.62 | 1.0 | >97% | Liquid. Substrate. |

| Selectfluor™ | 354.26 | 1.2 - 1.5 | >95% | Hygroscopic. Store in desiccator. |

| Acetonitrile (MeCN) | 41.05 | Solvent | HPLC Grade | Must be dry (<0.1% water). |

| NaHCO₃ | 84.01 | N/A | Sat. Aq. | For quenching. |

Step-by-Step Methodology

Safety Note: Selectfluor is an oxidant. Avoid contact with strong reducing agents. While it does not generate free

Phase 1: Reaction Setup

-

Preparation: Oven-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

) or Argon. -

Solvation: Add 1-chloronaphthalene (1.0 mmol, 163 mg) to the flask.

-

Solvent Addition: Add anhydrous Acetonitrile (MeCN) (10 mL). Note: MeCN is critical as Selectfluor has poor solubility in non-polar solvents like DCM or Toluene.

-

Reagent Addition: Add Selectfluor (1.2 mmol, 425 mg) in one portion at room temperature. The solution may turn slightly yellow.

Phase 2: Reaction & Monitoring

-

Activation: Heat the reaction mixture to 60°C - 80°C (Reflux) .

-

Expert Insight: Unlike activated phenols which react at RT, the chloronaphthalene ring is deactivated. Thermal energy is required to overcome the activation barrier.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS every 2 hours.

-

Endpoint: Disappearance of the starting material spot (

) and appearance of the fluorinated product ( -

Typical Time: 6 to 12 hours.

-

Phase 3: Work-up & Purification

-

Quenching: Cool the mixture to room temperature. Pour into 20 mL of saturated aqueous

to neutralize any acidic byproducts (H-TEDA salts are acidic). -

Extraction: Extract with Dichloromethane (DCM) (

mL). -

Washing: Wash combined organics with Brine (20 mL) and water (20 mL) to remove residual TEDA salts (highly water-soluble).

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify via Silica Gel Column Chromatography using 100% Hexanes grading to Hexanes/DCM (95:5) .

Workflow Visualization (DOT Diagram)

Figure 2: Operational workflow for the batch synthesis.

Data Analysis & Validation

To validate the identity of 1-chloro-4-fluoronaphthalene , rely on

Expected Analytical Data

| Technique | Parameter | Expected Value / Observation | Interpretation |

| Chemical Shift | Typical range for Ar-F on naphthalene. | ||

| Coupling | Distinct | Look for coupling between | |

| GC-MS | Molecular Ion | ||

| Appearance | Physical State | White/Off-white solid | Low melting point solid or oil. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Selectfluor degradation (Hydrolysis). | Ensure MeCN is dry. Use fresh Selectfluor. Increase temp to 85°C. |

| Polychlorination | N/A (Fluorination context). | Note: If polyfluorination occurs (rare with 1.2 eq), reduce equivalents to 1.05. |

| Isomer Mix | Formation of 5-fluoro isomer.[6] | Use careful chromatography. The 4-fluoro isomer is generally less polar. |

| Brown Tar | Decomposition of Selectfluor at high T. | Do not exceed 90°C. Ensure inert atmosphere ( |

References

-

Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry.

-

Stavber, G., Zupan, M., & Stavber, S. (2009).[7] Selectfluor™ F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Chemistry. Acta Chimica Slovenica.

-

Lal, G. S., et al. (1999). Electrophilic Fluorination of Aromatics with Selectfluor. Chemical Reviews.

-

Nyffeler, P. T., et al. (2005). Selectfluor: Mechanistic Insight and Applications. Angewandte Chemie International Edition.

Sources

- 1. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selectfluor - Wikipedia [en.wikipedia.org]

- 4. TCI Practical Example: Fluorination Using F-TEDA-BF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. chemistry.msu.edu [chemistry.msu.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

Application Note: Balz-Schiemann Protocol for 1-Chloro-4-fluoronaphthalene Synthesis

[1]

Abstract & Scope

This application note details the synthesis of 1-chloro-4-fluoronaphthalene (CAS 315-51-5) using the Balz-Schiemann reaction.[1] While direct fluorination of naphthalene derivatives is often non-selective, the Balz-Schiemann protocol allows for the regiospecific introduction of fluorine by replacing a primary amine group. This guide focuses on the conversion of 4-chloro-1-naphthylamine to the target compound via the isolation and thermal decomposition of the corresponding diazonium tetrafluoroborate salt.[1]

Key Advantages of this Protocol:

-

Regiospecificity: Fluorine is installed exactly at the C1 position relative to the C4 chlorine.

-

Scalability: The use of tetrafluoroborate (

) salts significantly reduces explosion risks compared to chloride or nitrate diazonium salts.[1] -

Purity: The intermediate salt isolation acts as a purification step, removing many organic impurities before the final fluorination.

Strategic Rationale & Mechanism

The synthesis relies on the Balz-Schiemann reaction , a two-stage process involving diazotization followed by thermal decomposition.[1][2][3] Unlike the Sandmeyer reaction, which uses copper catalysts and radical mechanisms, the Balz-Schiemann reaction proceeds via an

Reaction Pathway[1][2][4]

-

Diazotization: 4-chloro-1-naphthylamine is treated with sodium nitrite and acid to form the diazonium species.[1]

-

Ion Exchange: Addition of fluoroboric acid (

) precipitates the insoluble, relatively stable diazonium tetrafluoroborate salt. -

Scholl Decomposition: Heating the dry or suspended salt releases

and

Figure 1: Mechanistic pathway of the Balz-Schiemann reaction for naphthalene derivatives.

Safety & Hazard Analysis (Critical)

WARNING: Diazonium salts are potentially explosive.[4] While tetrafluoroborates are among the most stable diazonium salts, they must be handled with extreme caution.[5]

| Hazard Class | Risk Factor | Mitigation Strategy |

| Thermal Instability | Dry diazonium salts can detonate if overheated or subjected to friction/shock.[1] | Never dry the salt completely in an oven. Air dry on a filter or use a vacuum desiccator. Store < 0°C. |

| Chemical Toxicity | Perform decomposition in a fume hood with a caustic scrubber (NaOH trap) to neutralize | |

| Runaway Reaction | Exothermic decomposition can accelerate rapidly (autocatalytic).[1] | Use a solvent (e.g., Toluene or 1,2-Dichlorobenzene) to act as a heat sink rather than heating the dry solid directly. |

Experimental Protocol

Phase A: Diazotization and Salt Isolation[1]

Reagents:

-

4-Chloro-1-naphthylamine (1.0 eq)[1]

-

Hydrochloric Acid (conc. 37%, 2.5 eq)

-

Sodium Nitrite (

, 1.1 eq, dissolved in min. water) -

Fluoroboric Acid (

, 48% aq. solution, 1.5 eq)

Procedure:

-

Dissolution: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, suspend 4-chloro-1-naphthylamine in water. Add concentrated HCl slowly. Heat gently if necessary to form the amine hydrochloride salt, then cool the mixture to 0–5°C using an ice/salt bath. The amine salt may precipitate as a fine slurry.

-

Diazotization: Add the

solution dropwise via an addition funnel. -

Salt Formation: Slowly add the cold 48%

solution to the diazonium mixture with vigorous stirring.-

Observation: A thick precipitate of 4-chloro-1-naphthalene diazonium tetrafluoroborate will form immediately.[1]

-

-

Isolation: Stir for 20–30 minutes at 0°C to ensure complete precipitation. Filter the solid using a plastic Buchner funnel (avoid metal spatulas to prevent friction sparks).

-

Washing: Wash the filter cake sequentially with:

-

Cold 5%

solution (to remove Na salts). -

Cold ethanol (to remove water).

-

Cold diethyl ether (to remove ethanol and facilitate drying).

-

-

Drying: Air dry the solid on the filter under suction until it is a free-flowing powder. Do not heat.

Phase B: Thermal Decomposition (The "Schiemann" Step)

Method Selection:

-

Method A (Dry Decomposition): Traditional but higher risk. Suitable only for small scales (< 5g).

-

Method B (Solvent Decomposition):Recommended for scale-up. Uses an inert solvent to control heat transfer.[1]

Protocol (Method B - Solvent Mediated):

-

Setup: Equip a flask with a reflux condenser, thermometer, and a gas outlet tube leading to a NaOH trap (to catch

and acid fumes). -

Suspension: Suspend the dried diazonium tetrafluoroborate salt in 1,2-dichlorobenzene or toluene (approx. 3–4 mL solvent per gram of salt).

-

Initiation: Heat the mixture gently with an oil bath.

-

Decomposition Point: Nitrogen evolution usually begins around 80–100°C.

-

-

Controlled Reaction: Adjust the bath temperature so that

evolution is steady but not vigorous.-

Completion: Continue heating until gas evolution ceases and the solid has disappeared/dissolved (usually 1–2 hours).

-

-

Workup:

-

Cool the reaction mixture.

-

Wash the organic phase with 10% NaOH (to remove phenolic byproducts and traces of

). -

Wash with water and brine.

-

Dry over anhydrous

.

-

Phase C: Purification

-

Solvent Removal: Remove the solvent (Toluene/Dichlorobenzene) via rotary evaporation or vacuum distillation.

-

Distillation: Purify the crude residue by vacuum distillation.

-

Note: 1-Chloro-4-fluoronaphthalene has a high boiling point.[1] Ensure a high-vacuum setup is used to keep the distillation temperature manageable.

-

-

Characterization:

Workflow Diagram

Figure 2: Operational workflow for the synthesis of 1-Chloro-4-fluoronaphthalene.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Coupling side reactions (azo dye formation).[1] | Ensure temperature stays < 5°C during diazotization.[4] Ensure solution is acidic enough to prevent free amine coupling. |

| Violent Decomposition | Overheating or dry spots.[1] | Switch to solvent-mediated decomposition.[1] Use stirring to distribute heat evenly. |

| Product Impurity (Phenols) | Water present during decomposition.[1] | Ensure the diazonium salt is thoroughly dried (wash with ether) and the solvent used for decomposition is anhydrous. |

| Incomplete Precipitation | High solubility of salt.[1] | Add excess |

References

-

Balz, G.; Schiemann, G. (1927). "Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung" (On aromatic fluorine compounds, I.: A new method for their preparation). Berichte der deutschen chemischen Gesellschaft, 60(5), 1186–1190.

-

Flood, D. T. (1933). "Fluorobenzene". Organic Syntheses, Coll. Vol. 2, p.295. (Standard protocol for Balz-Schiemann).

- Schiemann, G.; Pillarsky, R. (1929). "Über aromatische Fluorverbindungen, V.: Die Darstellung von Fluor-naphthalinen". Berichte der deutschen chemischen Gesellschaft, 62, 3035.

-

Blaschette, A. (2020). "A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts". Organic Letters, 22(18), 7057–7059. (Safety protocols).

-

PubChem Compound Summary. "1-Chloro-4-fluoronaphthalene" (CAS 315-51-5).[1][8][9] National Center for Biotechnology Information. [10]

Sources

- 1. 317-78-2|1-Chloro-2-fluoronaphthalene|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. ICSC 1707 - 1-CHLORONAPHTHALENE [inchem.org]

- 7. aosc.in [aosc.in]

- 8. 315-51-5 | 1-CHloro-4-fluoronaphthalene | Ambeed.com [ambeed.com]

- 9. aksci.com [aksci.com]

- 10. 1-Chloro-4-nitronaphthalene | C10H6ClNO2 | CID 312719 - PubChem [pubchem.ncbi.nlm.nih.gov]

Precision Functionalization of 1-Chloro-4-fluoronaphthalene via C-F Activation

Application Note & Protocol Guide

Executive Summary

1-Chloro-4-fluoronaphthalene represents a high-value "bifunctional" scaffold in medicinal chemistry and materials science. It offers two distinct halogen handles—the labile C-Cl bond and the inert C-F bond—positioned in a sterically accessible 1,4-relationship.

While standard cross-coupling protocols (e.g., Suzuki-Miyaura, Buchwald-Hartwig) readily target the weaker C-Cl bond (

This guide details two distinct workflows:

-

Chemoselective C-F Activation: A specialized Cobalt-catalyzed protocol to functionalize the C-F bond while preserving the C-Cl bond (an "orthogonal" strategy).

-

Sequential Functionalization: A robust "C-Cl first, C-F second" workflow utilizing Nickel catalysis for the final defluorinative step.

Strategic Analysis: The Selectivity Landscape

The functionalization of 1-chloro-4-fluoronaphthalene is governed by the bond dissociation energy (BDE) hierarchy and the "Fluorine Effect" in organometallic catalysis.

| Bond | BDE (kcal/mol) | Reactivity (Pd) | Reactivity (Ni/Co) | Primary Challenge |

| C-Cl | ~95 | High (Fast OA) | High | Protecting this bond during C-F activation. |

| C-F | ~116 | Inert | Moderate (needs activation) | Overcoming high activation energy ( |

| C-H | ~110 | Inert | Low | Achieving regioselectivity (C-F vs C-H). |

Key Insight: While Palladium (Pd) is exclusively selective for C-Cl, Nickel (Ni) and Cobalt (Co) can be tuned to activate C-F bonds. Specifically, the high affinity of Magnesium (in Grignard reagents) for Fluorine assists in the oxidative addition step, enabling C-F cleavage under specific conditions.

Decision Logic for Functionalization

Figure 1: Strategic workflow for selecting the appropriate activation method based on the desired product.

Protocol A: Chemoselective C-F Activation (Co-Catalyzed)

Objective: Alkylation/Arylation of the C-F bond while retaining the C-Cl handle. Mechanism: This protocol leverages a Cobalt(II) catalyst with DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone). The Co catalyst, reduced in situ by the Grignard reagent, exploits the "fluorophilic" nature of the reaction to preferentially cleave the C-F bond over the C-Cl bond, a rare chemoselectivity profile.

Materials & Reagents[1][2][3][4][5][6][7][8]

-

Substrate: 1-Chloro-4-fluoronaphthalene (1.0 equiv).

-

Catalyst: Cobalt(II) Chloride (

, anhydrous) (5 mol%). -

Additive: DMPU (2.0 equiv) - Critical for stabilizing the active Co species.

-

Nucleophile: Aryl or Alkyl Grignard Reagent (

) (1.2 - 1.5 equiv). -

Solvent: THF (anhydrous, degassed).

Experimental Procedure

-

Setup: In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with

(6.5 mg, 0.05 mmol) and the substrate (180 mg, 1.0 mmol). -

Solvation: Add anhydrous THF (3.0 mL) and DMPU (0.24 mL, 2.0 mmol). The solution typically turns blue/purple (characteristic of Co-coordination).

-

Activation: Seal the tube and move to a Schlenk line. Cool the reaction mixture to 0 °C in an ice bath.

-

Addition: Dropwise add the Grignard reagent (1.2 mmol) over 5 minutes. The color will shift to a dark brown/black, indicating the formation of low-valent Cobalt species.

-

Reaction: Stir at Room Temperature (25 °C) for 4–12 hours.

-

Monitoring: Monitor by GC-MS or

-NMR. Disappearance of the fluorine signal (

-

-

Quench: Quench with saturated

(aq). Extract with EtOAc ( -

Purification: Silica gel chromatography. (Note: The product will be a 1-chloro-4-substituted naphthalene).

Troubleshooting:

-

Loss of Selectivity (C-Cl cleavage): Lower the temperature to -20 °C or reduce catalyst loading to 2 mol%.

-

Stalled Reaction: Ensure DMPU is dry; moisture kills the active Co species.

Protocol B: Sequential Functionalization (Ni-Catalyzed Defluorination)

Objective: Functionalization of the C-F bond after the C-Cl bond has been utilized. This is the standard route for building 1,4-disubstituted libraries.

Phase 1: C-Cl Functionalization (Standard)

Use standard Pd-catalyzed Suzuki conditions (e.g.,

Phase 2: C-F Activation (The "Kumada" Approach)

Mechanism: Nickel(0) undergoes oxidative addition into the C-F bond. This is rate-limiting. The presence of a Grignard reagent facilitates this via a magnesium-fluorine interaction (Fluorine Effect), lowering the transition state energy.

Materials & Reagents[1][2][3][4][5][6][7][8]

-

Substrate: 1-Aryl-4-fluoronaphthalene (Intermediate from Phase 1).

-

Catalyst:

(10 mol%). -

Ligand:

(Tricyclohexylphosphine) (20 mol%) or -

Nucleophile:

(Aryl Grignard) (1.5 equiv). -

Solvent: Toluene or THF.

Experimental Procedure

-

Catalyst Pre-formation: In a glovebox, mix

(28 mg, 0.1 mmol) and -

Substrate Addition: Add the fluoronaphthalene substrate (1.0 mmol) to the catalyst solution.

-

Reagent Addition: Add the Grignard reagent (1.5 mmol) dropwise.

-

Heating: Seal the vessel and heat to 80 °C for 12–24 hours.

-

Note: C-F activation has a higher barrier than C-Cl; heat is usually required unlike the Co-catalyzed method.

-

-

Workup: Cool to RT, quench with 1M HCl (carefully) to hydrolyze magnesium salts. Extract with Ether.

-

Purification: Column chromatography.

Mechanistic Pathway (Ni-Catalysis)

Figure 2: Catalytic cycle for Ni-catalyzed defluorinative cross-coupling. The transmetallation step is driven by the formation of the strong Mg-F bond.

Alternative Method: Defluorinative Borylation

For users requiring a boronic ester handle (for subsequent coupling), Ni-catalyzed borylation is effective.

-

Reagents:

/ -

Conditions: 100 °C, Toluene.

-

Outcome: Converts C-F directly to C-Bpin.

-

Note: This reaction is sensitive to sterics but works well on the exposed 4-position of naphthalene.

References

-

Selective C-F Activation (Co-Catalysis)

- Title: Cobalt-Catalyzed Selective C–F Activation of Fluoroarenes with Grignard Reagents.

- Source:Chemical Science / MDPI Reviews

- Context: Describes the unique Co/DMPU system for distinguishing C-F

-

Ni-Catalyzed C-F Functionalization (General)

-

Nucleophilic Aromatic Substitution (Concerted)

-

Title: Concerted Nucleophilic Aromatic Substitutions.[3]

- Source:N

- Context: Discusses rare cases where F leaves without Meisenheimer intermediates, relevant for unactiv

-

-

C-F vs C-Cl Bond Strengths

- Title: Bond Dissociation Energies in Organofluorine Compounds.

- Source:Alfa Chemistry / Quora Insights

- Context: Fundamental data supporting the inertness of C-F rel

Sources

Troubleshooting & Optimization

preventing defluorination during cross-coupling of 1-Chloro-4-fluoronaphthalene

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 1-chloro-4-fluoronaphthalene. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions, empowering you to overcome synthetic challenges and achieve your desired chemical transformations with high selectivity and yield. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to support your research and development endeavors.

Troubleshooting Guide: Preventing Defluorination

The selective activation of the C-Cl bond over the stronger C-F bond is the primary challenge in cross-coupling reactions of 1-chloro-4-fluoronaphthalene. Defluorination, the undesired cleavage of the C-F bond, leads to product mixtures and reduced yields of the target compound. This guide addresses common issues and provides systematic solutions.

Question 1: My reaction is resulting in a significant amount of the defluorinated product. How can I improve selectivity for C-Cl activation?

Answer:

Achieving high selectivity is a balancing act of several interconnected reaction parameters. The choice of catalyst, ligand, base, and solvent all play a crucial role in directing the reactivity.

Core Principle: Exploiting Differential Bond Strengths

The C-Cl bond (dissociation energy ~340 kJ/mol) is significantly weaker than the C-F bond (~485 kJ/mol), making it thermodynamically more favorable to cleave. However, kinetic factors, influenced by the catalytic system, can lead to undesired C-F activation. The goal is to choose conditions that favor the oxidative addition of the palladium catalyst into the C-Cl bond at a much faster rate than into the C-F bond.

Troubleshooting Workflow:

Caption: A troubleshooting decision tree for addressing defluorination.

Detailed Recommendations:

-

Ligand Selection: This is often the most critical factor. Electron-rich and sterically hindered phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos, RuPhos), are highly effective.[1] The steric bulk around the palladium center can disfavor the approach to the more sterically hindered C-F bond, while the electron-donating nature of the ligand increases the electron density on the palladium, promoting the oxidative addition into the C-Cl bond.

-

Catalyst Choice: While various palladium sources can be used, starting with a well-defined Pd(0) precatalyst or a precatalyst that readily reduces to Pd(0) in situ is advisable. This ensures the active catalytic species is available at the start of the reaction.

-

Base Selection: Strong, nucleophilic bases can contribute to defluorination through direct nucleophilic aromatic substitution (SNA_r_) pathways, especially at elevated temperatures. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are generally preferred over stronger bases like sodium tert-butoxide (NaO_t_Bu) for substrates prone to defluorination.

-

Solvent and Temperature: Aprotic, non-polar solvents like toluene or dioxane are often good choices. It is crucial to run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can provide the necessary activation energy for C-F bond cleavage.[2]

Question 2: I've optimized my ligand, catalyst, base, and temperature, but I'm still observing some defluorination. What other factors could be at play?

Answer:

If you've addressed the primary reaction parameters and are still facing challenges, it's time to look at more subtle, but equally important, aspects of your experimental setup and reagents.

Core Principle: The Role of Impurities and Reaction Stoichiometry

Trace impurities, particularly water, can have a significant impact on the outcome of cross-coupling reactions.[3] Additionally, the precise stoichiometry of your reactants can influence catalyst stability and reactivity.

Further Troubleshooting Steps:

-

Reagent Purity: Ensure all reagents, especially the solvent and base, are scrupulously dry. Water can act as a proton source for hydrodehalogenation side reactions.[3] Consider using freshly distilled solvents and drying the base under vacuum before use.

-

Degassing: Thoroughly degas your reaction mixture to remove dissolved oxygen. Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst, potentially altering the reaction pathway.

-

Stoichiometry: Carefully control the stoichiometry of your coupling partners. An excess of the nucleophilic coupling partner can sometimes promote side reactions.

-

Alternative Coupling Partners: If you are performing a Suzuki coupling, consider using an organotrifluoroborate salt instead of a boronic acid.[4] Organotrifluoroborates can be more stable and, in some cases, lead to cleaner reactions.

Question 3: Are there specific types of cross-coupling reactions that are more prone to defluorination with this substrate?

Answer:

Yes, the nature of the cross-coupling reaction itself can influence the propensity for defluorination.

-

Buchwald-Hartwig Amination: This reaction, which forms a C-N bond, can be particularly sensitive to defluorination, especially with less nucleophilic amines that may require harsher reaction conditions.[5][6][7] The choice of a highly active catalyst system with bulky ligands is paramount.

-

Suzuki-Miyaura Coupling: While generally robust, high temperatures and strongly basic conditions in Suzuki couplings can promote defluorination.[4][8][9][10] The use of milder bases like K₃PO₄ is often beneficial.

-

Sonogashira Coupling: The conditions for Sonogashira coupling, which often involve a copper co-catalyst, can sometimes lead to defluorination. Careful optimization of the palladium and copper catalyst loadings is necessary.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of defluorination in palladium-catalyzed cross-coupling?

A1: Defluorination can occur through several pathways. One common mechanism involves the oxidative addition of the palladium catalyst into the C-F bond, followed by a protodefluorination event, where a proton source in the reaction mixture (such as trace water) cleaves the aryl-palladium bond, resulting in a hydrogen atom replacing the fluorine. Another possibility is a direct nucleophilic attack on the fluoro-substituted carbon, facilitated by the coordination of the palladium catalyst to the aromatic ring, which increases its electrophilicity.

Q2: Can nickel catalysts be used to avoid defluorination?

A2: Nickel catalysts are known to activate C-F bonds and are often used in reactions where C-F functionalization is desired.[2][11] Therefore, using a nickel catalyst for the selective C-Cl coupling of 1-chloro-4-fluoronaphthalene would likely exacerbate the defluorination problem. Palladium remains the metal of choice for this selective transformation.

Q3: How does the electronic nature of the coupling partner affect the reaction?

A3: The electronic properties of the other coupling partner (e.g., the boronic acid in a Suzuki coupling or the amine in a Buchwald-Hartwig amination) can influence the overall reaction kinetics. Electron-rich coupling partners can sometimes accelerate the desired C-Cl coupling, potentially outcompeting the undesired C-F activation. Conversely, electron-deficient partners might require more forcing conditions, which could increase the risk of defluorination.

Q4: Are there any analytical techniques that are particularly useful for monitoring the reaction and identifying byproducts?

A4: ¹⁹F NMR spectroscopy is an invaluable tool for monitoring the progress of the reaction and detecting the formation of any fluorine-containing byproducts. Gas chromatography-mass spectrometry (GC-MS) is also highly effective for separating and identifying the various products and byproducts in the reaction mixture.

Experimental Protocols

Recommended Protocol for Suzuki-Miyaura Coupling of 1-Chloro-4-fluoronaphthalene

This protocol is a starting point and may require optimization for your specific arylboronic acid.

Materials:

-

1-Chloro-4-fluoronaphthalene

-

Arylboronic acid (1.2 equivalents)

-

Pd₂(dba)₃ (2 mol%)

-

SPhos (4 mol%)

-

K₃PO₄ (2.0 equivalents)

-

Toluene (anhydrous)

Procedure:

-

To an oven-dried Schlenk flask, add 1-chloro-4-fluoronaphthalene, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add anhydrous toluene via syringe.

-

Stir the reaction mixture at 80-100 °C and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Data Summary Table for Catalyst/Ligand Screening

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield of Desired Product (%) | Yield of Defluorinated Product (%) |

| Pd₂(dba)₃ (2) | PPh₃ (8) | Cs₂CO₃ (2) | Dioxane | 100 | 45 | 30 |

| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 80 | 85 | <5 |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 80 | 90 | <5 |

| PdCl₂(PPh₃)₂ (2) | - | NaO_t_Bu (2) | THF | 65 | 60 | 15 |

Note: This table provides illustrative data. Actual results will vary depending on the specific coupling partners and reaction conditions.

Catalytic Cycle for Selective C-Cl Activation

Caption: A simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

References

-

Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. [Link]

-

C–H and C–F bond activation of fluorinated propenes at Rh: enabling cross-coupling reactions with outer-sphere C–C coupling. Royal Society of Chemistry. [Link]

-

Cross Dehydrogenative Coupling of Chloro‐ and Fluoroalkanes with Methylarenes. Wiley Online Library. [Link]

-

Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. ACS Publications. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Catalytic C−C Coupling Reactions at Nickel by C−F Activation of a Pyrimidine in the Presence of a C−Cl Bond: The Crucial Role of Highly Reactive Fluoro Complexes. ACS Publications. [Link]

-

Cross Dehydrogenative Coupling of Chloro‐ and Fluoroalkanes with Methylarenes. RWTH Publications. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. ACS Publications. [Link]

-

Synthesis of Fluorinated Compounds by Nickel-Catalyzed Defluorinative Cross-Coupling Reactions. ACS Publications. [Link]

-

Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. ResearchGate. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Hydrodefluorination of Perfluorooctanoic Acid in the H2‑Based Membrane Catalyst-Film Reactor with Platinum Group Metal Nanoparticles. ACS Publications. [Link]

-

The bond strength and cross-coupling reaction via C–F cleavage. ResearchGate. [Link]

-

A Synergistic Platform for Defluorination of Perfluoroalkyl Acids (PFAAs) Through Catalytic Reduction Followed by Microbial Oxid. DTIC. [Link]

-

Troubleshooting a C–N Coupling Reaction. Reddit. [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. ACS Publications. [Link]

-

Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Royal Society of Chemistry. [Link]

-

Regioselective C–F Bond Activation/C–C Bond Formation between Fluoropyridines and Cyclopropyl Groups at Zirconium. ACS Publications. [Link]

-

Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]

-

Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. ACS Publications. [Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ResearchGate. [Link]

-

The Suzuki Reaction. Myers Group, Harvard University. [Link]

-

Defluorination Mechanisms and Real-Time Dynamics of Per- and Polyfluoroalkyl Substances on Electrified Surfaces. ChemRxiv. [Link]

-

Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate. [Link]

-

A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene:Influence of Mononuclear Pd, Pd Clusters, and Pd N. White Rose Research Online. [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. [Link]

-

Honoring 25 Years of the Buchwald–Hartwig Amination. ResearchGate. [Link]

-

Site-selective cross coupling by fine-tuning the supramolecular interaction. InCatT. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. tcichemicals.com [tcichemicals.com]

- 11. pubs.acs.org [pubs.acs.org]

Technical Support Center: Purification of 1-Chloro-4-fluoronaphthalene by Vacuum Distillation

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 1-Chloro-4-fluoronaphthalene. Distillation under reduced pressure is a critical technique for purifying compounds with high boiling points or thermal sensitivity. This document provides practical, field-tested insights, troubleshooting solutions, and detailed protocols to ensure a successful and safe purification process.

Quick Reference: Physical Properties

A foundational aspect of any distillation is understanding the physical properties of the target compound and potential impurities. While specific data for 1-Chloro-4-fluoronaphthalene is not widely published, we can infer its properties from related structures, 1-Fluoronaphthalene and 1-Chloronaphthalene.

| Property | 1-Fluoronaphthalene | 1-Chloronaphthalene | 1-Chloro-4-fluoronaphthalene (Predicted) |

| Appearance | Colorless to light yellow liquid/oil[1][2] | Colorless, oily liquid[3] | Colorless to light yellow oily liquid |

| Molecular Formula | C₁₀H₇F[2] | C₁₀H₇Cl | C₁₀H₆ClF |

| Molecular Weight | 146.16 g/mol [2] | 162.62 g/mol | 180.60 g/mol |

| Atmospheric Boiling Point | 215-220°C[2][4] | 263°C | Expected to be >220°C |

| Boiling Point (Vacuum) | 88°C @ 20 mmHg[5] | Not specified | Crucial parameter to be determined empirically |

| Melting Point | -13°C to -12°C[1][4] | -20°C | Likely a low-melting solid or liquid at room temp |

| Solubility | Insoluble in water; soluble in organic solvents like chloroform, ethanol, methanol[2]. | Insoluble in water | Expected to be insoluble in water and soluble in common organic solvents. |

Frequently Asked Questions (FAQs)

Q1: At what temperature and pressure should I distill 1-Chloro-4-fluoronaphthalene?

A1: The optimal conditions must be determined empirically, as specific literature values are scarce. However, we can establish a starting point. The related compound, 1-fluoronaphthalene, boils at 88°C at 20 mmHg[5]. Given the addition of a chlorine atom, 1-Chloro-4-fluoronaphthalene will have a higher boiling point.

Recommended Approach:

-

Start with a moderate vacuum level (e.g., 10-20 mmHg).

-

Slowly and cautiously heat the distillation flask.

-

Observe the temperature at which a steady distillation rate is achieved. This will be your compound's boiling point at that specific pressure. For many organic compounds, a distillation temperature between 45°C and 180°C under vacuum is ideal to prevent decomposition[6].

Q2: My crude material is a dark oil. What are the likely impurities?

A2: The impurities depend heavily on the synthetic route. If prepared via a Sandmeyer-type reaction from a corresponding amine, common impurities include unreacted starting materials, diazonium salt byproducts, and solvents used during the reaction or workup (e.g., toluene, petroleum ether)[7][8]. Dark, tarry materials often result from polymerization or decomposition of diazonium intermediates[9]. These high-boiling-point impurities are precisely what vacuum distillation is designed to remove.

Q3: What is "bumping" and how can I prevent it?

A3: Bumping is the sudden, violent boiling of a liquid. It occurs when a liquid becomes superheated and a large vapor bubble forms explosively. This is particularly common in vacuum distillation.[6] To prevent bumping:

-

Use a magnetic stir bar: Continuous stirring provides nucleation sites and ensures even heat distribution. This is the most common and effective method.

-

Use a nitrogen bleed: A very fine stream of nitrogen or argon introduced through a capillary tube can provide a steady stream of bubbles, promoting smooth boiling.

-

Avoid boiling stones: While used for atmospheric distillation, boiling stones are often ineffective under vacuum as the trapped air is quickly removed, rendering them useless[6].

Q4: How can I tell if my vacuum system is leaking?

A4: A leak is a common cause of distillation failure. Signs include:

-

Inability to reach the target vacuum level.

-

A fluctuating pressure reading on the manometer.

-

The vacuum pump running continuously at high speed without pulling down the pressure. A simple test is to close the system to the distillation flask and see if the pump can achieve its rated ultimate pressure. If it can, the leak is likely in the glassware setup.

In-Depth Troubleshooting Guide

Problem 1: The vacuum pressure is unstable or not low enough.

-

Potential Cause A: System Leaks. This is the most frequent issue. Leaks commonly occur at ground glass joints, hose connections, or cracks in the glassware.

-

Solution:

-

Inspect all joints: Ensure they are clean, properly greased (use a minimal amount of vacuum grease), and securely clamped.

-

Check all tubing: Look for cracks or loose connections. Replace any suspect hoses.

-

Isolate sections: If possible, isolate different parts of the vacuum line to pinpoint the leak's location.

-

-

-

Potential Cause B: Faulty Vacuum Pump. The pump oil may be contaminated, or the pump itself may require servicing.

-

Solution: Check the color and level of the pump oil. If it is cloudy or dark, change it according to the manufacturer's instructions. If the problem persists, the pump may need professional maintenance.

-

-

Potential Cause C: Outgassing. Solvents or moisture adsorbed onto the surfaces of the glassware can be released under vacuum, increasing the system pressure.

-

Solution: Ensure all glassware is thoroughly dried before assembly. Briefly heating the empty apparatus under vacuum with a heat gun (with caution) can help drive off adsorbed volatiles before adding your compound.

-

Problem 2: The compound is not distilling, even at high temperatures.

-

Potential Cause A: Vacuum is not low enough. The boiling point is directly related to pressure. If the pressure is too high, the required boiling temperature may be dangerously high.

-

Solution: Address any vacuum leaks as described in Problem 1. Ensure your pump is capable of reaching the required pressure.

-

-

Potential Cause B: Thermometer placement is incorrect. The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is in equilibrium with the distilling liquid.

-

Solution: Adjust the thermometer so the top of the bulb is level with the bottom of the condenser side-arm.

-

-

Potential Cause C: Insufficient heating or poor heat transfer.

-

Solution: Ensure the heating mantle is in good contact with the flask. Use an appropriate size mantle for the flask. Insulating the distillation head and neck with glass wool or aluminum foil can help minimize heat loss.

-

Problem 3: The compound is decomposing or turning dark in the distillation flask.

-

Potential Cause: Distillation temperature is too high. Halogenated aromatic compounds can be susceptible to thermal decomposition.

-

Solution:

-

Improve the vacuum: A lower pressure will decrease the required boiling temperature, minimizing the risk of decomposition[6].

-

Minimize residence time: Work efficiently. Do not leave the compound sitting at high temperatures for extended periods. This is a key principle in process safety for distillations[10].

-

-

Problem 4: Distillate is flowing very slowly or not at all.

-

Potential Cause A: Condenser is too efficient (Flooding). If the cooling water is too cold or flowing too fast, the vapor can solidify in the condenser, blocking the path.

-

Solution: Reduce the flow rate of the cooling water or use slightly warmer water to prevent solidification.

-

-

Potential Cause B: Insufficient vapor pressure. The heating rate may be too low to generate enough vapor to push through the distillation column.

-

Solution: Gradually increase the heating mantle temperature until a steady distillation rate (typically 1-2 drops per second) is achieved.

-

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing common issues during vacuum distillation.

Caption: Troubleshooting workflow for vacuum distillation.

Experimental Protocol: Vacuum Distillation of 1-Chloro-4-fluoronaphthalene

This protocol assumes a standard laboratory setup. All operations should be performed in a certified chemical fume hood.

Materials:

-

Crude 1-Chloro-4-fluoronaphthalene

-

Round-bottom flask (distilling flask)

-

Short-path distillation head with condenser and vacuum connection

-

Receiving flask(s)

-

Thermometer and adapter

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Vacuum pump with a cold trap (e.g., liquid nitrogen or dry ice/acetone)

-

Manometer (vacuum gauge)

-

Vacuum grease and Keck clips

-

Lab jack

Procedure:

-

Glassware Inspection: Before starting, meticulously inspect all glassware for cracks or star fractures that could cause an implosion under vacuum.

-

System Assembly:

-

Place a magnetic stir bar into the distilling flask.

-

Add the crude 1-Chloro-4-fluoronaphthalene to the flask. Do not fill the flask more than two-thirds full to prevent bumping over[11].

-

Lightly grease all ground-glass joints. Assemble the distillation head and receiving flask. Secure all joints with Keck clips.

-

Insert the thermometer, ensuring correct placement as described in the troubleshooting section.

-

Connect the condenser to a coolant source.

-

Connect the vacuum takeoff to a cold trap, then to the manometer, and finally to the vacuum pump. The cold trap is essential to protect the pump from corrosive vapors.

-

-

Initiating the Distillation:

-

Turn on the magnetic stirrer.

-

Turn on the coolant flow to the condenser.

-

Slowly and gradually turn on the vacuum pump. Evacuate the system gradually to minimize bumping[6].

-

Once the system has reached a stable, low pressure, begin heating the distillation flask with the heating mantle.

-

-

Collecting Fractions:

-

Increase the heat slowly until the liquid begins to boil.

-

Observe the "reflux ring" as it slowly rises up the column.

-

The first fraction to distill will likely be low-boiling residual solvents. Collect this "forerun" in a separate receiving flask.

-

When the temperature at the distillation head stabilizes, change to a new receiving flask to collect the main product fraction. Record the stable temperature and pressure.

-

Continue collecting the product as long as the temperature remains constant. A sharp drop or rise in temperature indicates the product has finished distilling.

-

-

Shutdown:

-

Turn off and lower the heating mantle.

-

Allow the system to cool to room temperature.

-

Slowly and carefully vent the system, preferably with an inert gas like nitrogen, before turning off the vacuum pump. Releasing the vacuum on a hot system can cause air to rush in, potentially leading to an explosion[6].

-

Turn off the vacuum pump, stirrer, and coolant.

-

Disassemble the apparatus and characterize the purified fractions.

-

Safety First: Essential Precautions

Handling halogenated aromatic compounds and operating vacuum systems requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and ANSI-approved chemical splash goggles[12]. Given the risk of implosion, a face shield is strongly recommended when working with a system under vacuum[13].

-

Ventilation: All procedures must be conducted within a certified laboratory chemical fume hood to avoid inhalation of potentially toxic vapors[14].

-

Implosion Hazard: Never use damaged glassware. Consider using a blast shield, especially for larger-scale distillations.

-

Chemical Hazards: 1-Chloro-4-fluoronaphthalene and related compounds may cause skin, eye, and respiratory irritation[15]. Avoid contact and inhalation. Review the Safety Data Sheet (SDS) before beginning work.

-

Emergency Preparedness: Know the location of the nearest emergency shower, eyewash station, and fire extinguisher[11].

References

-

SHINY. (n.d.). 1-Fluoronaphthalene. China Cinnamic Derivatives Manufacturers, Optical Brighteners Suppliers, Disinfectants Factory. Retrieved February 5, 2026, from [Link]

-

ANGEEL OAK SPECIALITY CHEMTECH. (n.d.). 1 FLUORONAPHTHALENE. Retrieved February 5, 2026, from [Link]

- Google Patents. (2006). CN1887833A - Prepn process of 1-fluoronaphthalene.

-

Wikipedia. (n.d.). 1-Fluoronaphthalene. Retrieved February 5, 2026, from [Link]

-

ChemBK. (2024, April 9). 1-Fluoro naphthalene. Retrieved February 5, 2026, from [Link]

- Google Patents. (2014). CN103664512A - Method for preparing high-purity 1-fluoronaphthalene.

-

Wikipedia. (n.d.). 1-Chloronaphthalene. Retrieved February 5, 2026, from [Link]

-

Georgia Institute of Technology Environmental Health & Safety. (n.d.). Distillations. Retrieved February 5, 2026, from [Link]

-

Roza, M., & Duss, M. (2018). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Chemical Engineering Transactions, 69. The Italian Association of Chemical Engineering. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Halogenated Solvents. Retrieved February 5, 2026, from [Link]

-

KLM Technology Group. (n.d.). Resolving Process Distillation Equipment Problems. Retrieved February 5, 2026, from [Link]

-

Organic Syntheses. (n.d.). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Retrieved February 5, 2026, from [Link]

-

IChemE. (n.d.). DISTILLATION PRESSURE CONTROL TROUBLESHOOTING – THE HIDDEN PITTFALLS OF OVERDESIGN. Retrieved February 5, 2026, from [Link]

-

Wiley. (n.d.). Distillation Troubleshooting. Retrieved February 5, 2026, from [Link]

-

Vanderbilt University. (n.d.). Halogenated Solvents. Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). Benzene, 1-chloro-4-fluoro-. Retrieved February 5, 2026, from [Link]

-

Eureka | Patsnap. (n.d.). Prepn process of 1-fluoronaphthalene. Retrieved February 5, 2026, from [Link]

-

IChemE. (n.d.). Troubleshooting Distillation Controls – course outline. Retrieved February 5, 2026, from [Link]

-

Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved February 5, 2026, from [Link]

-

Chemsrc. (n.d.). 1-Chloro-4-fluorobenzene. Retrieved February 5, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Aluminium-mediated Aromatic C–F Bond Activation: Regioswitchable Construction of Benzene-fused Triphenylene Frameworks. Retrieved February 5, 2026, from [Link]

Sources

- 1. 1-Fluoronaphthalene - China 1-Fluoronaphthalene Manufacturers Suppliers Factory - SHINY [sinoshiny.com]

- 2. aosc.in [aosc.in]

- 3. 1-Chloronaphthalene - Wikipedia [en.wikipedia.org]

- 4. 1-フルオロナフタレン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CN1887833A - Prepn process of 1-fluoronaphthalene - Google Patents [patents.google.com]

- 6. 16.11 Extractions and Distillations | Environment, Health and Safety [ehs.cornell.edu]

- 7. CN103664512A - Method for preparing high-purity 1-fluoronaphthalene - Google Patents [patents.google.com]

- 8. Prepn process of 1-fluoronaphthalene - Eureka | Patsnap [eureka.patsnap.com]

- 9. Page loading... [wap.guidechem.com]

- 10. wiley.com [wiley.com]

- 11. ehs.gatech.edu [ehs.gatech.edu]

- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 15. Benzene, 1-chloro-4-fluoro- | C6H4ClF | CID 9604 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Temperature Control in Thermal Decomposition of Diazonium Fluoroborates

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist, this guide provides in-depth technical support for managing the critical parameter of temperature during the thermal decomposition of arenediazonium fluoroborates, a cornerstone of the Balz-Schiemann reaction for synthesizing aryl fluorides. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring both success and safety in your work.

Frequently Asked Questions (FAQs)